2-Methylpyrimidine-4-carbonitrile
Overview
Description
2-Methylpyrimidine-4-carbonitrile is an organic compound with the molecular formula C6H5N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including anticancer . They are recognized as valuable compounds in the treatment of cancer due to their structural resemblance with the nucleotide base pair of DNA and RNA .
Mode of Action
For instance, some pyrimidine derivatives have been found to exhibit anticancer activity by interacting with DNA and RNA . The substitution of 2-pyridyl group at C-2, amino group at C-4 increases activity .
Biochemical Pathways
Pyrimidine derivatives have been associated with various biochemical pathways related to their biological activities .
Pharmacokinetics
The compound’s molecular weight (11913) and its physical form (solid) suggest that it may have certain pharmacokinetic properties .
Result of Action
Pyrimidine derivatives have been associated with various cellular effects, including cell proliferation, viability, differentiation, apoptosis, and migration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylpyrimidine-4-carbonitrile. For instance, storage temperature can affect the stability of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrimidine-4-carbonitrile typically involves the reaction of 2-methylpyrimidine with cyanogen bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by a cyano group. The reaction conditions often include the use of a solvent such as acetonitrile and a base like potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for the efficient and selective production of the compound, minimizing waste and reducing reaction times compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: 2-Methylpyrimidine-4-amine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-Methylpyrimidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyridine-4-carbonitrile
- 2-Methylpyrimidine-5-carbonitrile
- 2,4-Dimethylpyrimidine
Uniqueness
2-Methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different reactivity profile and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-methylpyrimidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-8-3-2-6(4-7)9-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCDLLAVPSEMGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90494691 | |
Record name | 2-Methylpyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64571-34-2 | |
Record name | 2-Methylpyrimidine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90494691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.